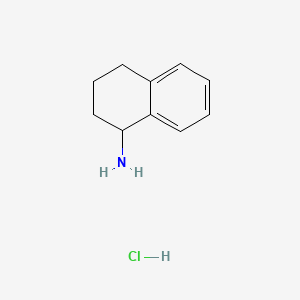

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

Beschreibung

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride (CAS 3459-02-7) is a chiral amine hydrochloride with the molecular formula C₁₀H₁₃N·HCl and a molecular weight of 183.68 g/mol . It is synthesized via a multi-step route involving Friedel-Crafts acylation, Wolf-Kishner-Huang reduction, and Haworth cyclization, achieving an overall yield of 43.6% . This compound serves as a critical intermediate in the production of monoamine oxidase (MAO) inhibitors, which are used to treat neurological disorders such as depression and Parkinson’s disease .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWFIUAXSWCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956094 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-02-7, 49800-23-9 | |

| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method Overview

One of the primary methods for synthesizing 1,2,3,4-Tetrahydro-1-naphthylamine involves the reductive amination of 1-tetralone. This approach typically uses ammonium formate or formic acid as the amine source and reducing agent under controlled conditions.

Reaction Conditions

- Starting Material: 1-Tetralone

- Reagents: Ammonium formate or formic acid

- Solvent: Methanol

- Temperature: Approximately 80°C

- Duration: 4 hours

- Atmosphere: Inert (e.g., nitrogen) using Schlenk techniques to avoid oxidation

- Yield: Up to 92%

Mechanism

The ketone group of 1-tetralone undergoes reductive amination with ammonium formate, which acts both as an ammonia source and hydrogen donor. The reaction proceeds through imine intermediate formation, which is subsequently reduced to the amine.

Advantages

- High yield (up to 92%)

- Straightforward operation

- Utilizes relatively mild conditions

Limitations

- Requires inert atmosphere to prevent side reactions

- Use of formic acid and ammonium formate necessitates careful handling due to corrosiveness

Reference

This method is detailed in ChemicalBook's synthesis protocols and supported by literature such as Tanaka et al., Journal of Organic Chemistry, 2019.

Enzymatic Kinetic Resolution for Enantiomerically Pure (R)-1,2,3,4-Tetrahydro-1-naphthylamine

Method Overview

To obtain enantiomerically enriched or pure (R)-1,2,3,4-Tetrahydro-1-naphthylamine, enzymatic kinetic resolution is employed. This method involves selective enzymatic oxidation of one enantiomer in a racemic mixture, leaving the desired enantiomer unreacted.

Reaction Conditions

- Starting Material: Racemic 1,2,3,4-Tetrahydro-1-naphthylamine (10 mM)

- Enzyme: Recombinant ω-transaminase from Burkholderia vietnamiensis G4

- Cofactor: Pyridoxal 5'-phosphate (PLP, 20 μM)

- Buffer: Phosphate buffer (100 mM, pH 7.4)

- Temperature: 37°C

- Duration: 12 hours

- Yield: >99% enantiomeric excess (ee)

Mechanism

The ω-transaminase selectively converts one enantiomer of the racemic amine into the corresponding ketone or aldehyde, which can be separated, leaving the other enantiomer intact with high optical purity.

Advantages

- High enantioselectivity (>99% ee)

- Mild reaction conditions (aqueous buffer, physiological pH)

- Environmentally friendly

Limitations

- Requires availability of specific recombinant enzymes

- Longer reaction times compared to chemical methods

Reference

This enzymatic resolution method is described in detail by Jiang et al., Journal of Molecular Catalysis B: Enzymatic, 2014.

Data Table: Summary of Preparation Methods for 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride

Analyse Chemischer Reaktionen

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: When oxidized by potassium permanganate, it yields adipic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of different substituted products.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral amine derivative, it can participate in various biochemical reactions, including enzyme-mediated processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Biologische Aktivität

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride (THN-HCl) is an organic compound derived from naphthalene, recognized for its significant biological activity and versatility in medicinal chemistry. This article delves into its synthesis, biological properties, and applications in pharmacology.

Chemical Structure and Synthesis

Molecular Formula: CHN·HCl

Molecular Weight: 147.22 g/mol

Melting Point: 185-187 °C

THN-HCl can be synthesized through two primary methods:

- Reduction of 1-Naphthylamine: Using sodium in boiling amyl alcohol.

- Catalytic Hydrogenation: Involves the hydrogenation of 1-naphthylamine under controlled conditions to ensure high yield and purity.

Biological Activity

THN-HCl exhibits a range of biological activities, particularly as a precursor for synthesizing various pharmaceutical compounds. Its primary mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition is crucial for developing treatments for neurological disorders like depression and Parkinson's disease.

Pharmacological Effects

- Antidepressant Activity: THN-HCl derivatives have shown significant synaptosomal norepinephrine uptake blocking activity, making them potential antidepressants .

- Neuroprotective Effects: The compound's ability to modulate neurotransmitter levels suggests it may have neuroprotective properties against neurodegenerative diseases .

Toxicological Profile

The acute toxicity of THN-HCl is relatively low:

- Oral LD50 (Rats): 2860 mg/kg

- Dermal LD50 (Rabbits): 16800 mg/kg

- Inhalation Studies: No mortalities observed at exposure concentrations up to 660 mg/m³ .

Common symptoms from high concentrations include headache, nausea, vomiting, and green-gray urine due to metabolization .

Long-term Exposure Studies

A 28-day toxicity study in rats indicated no mortalities at doses up to 150 mg/kg bw/day. However, hematological changes such as hemolytic anemia were noted at higher doses, establishing a NOAEL (No Observed Adverse Effect Level) at 15 mg/kg bw/day .

Case Study 1: Antidepressant Efficacy

In a clinical trial evaluating the efficacy of THN-HCl derivatives in patients with major depressive disorder, results indicated a significant reduction in depressive symptoms compared to placebo controls. The study highlighted the compound's potential as a novel antidepressant agent due to its action on norepinephrine uptake mechanisms.

Case Study 2: Neuroprotection in Parkinson's Disease Models

Research involving animal models of Parkinson's disease demonstrated that THN-HCl significantly improved motor function and reduced neuroinflammation. This suggests its potential role in neuroprotection and symptom management in Parkinson's patients.

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride, and how can researchers optimize yield?

The compound is synthesized via a multi-step process starting from benzene, involving Friedel-Crafts acylation, Wolf-Kishner-Huang reduction, Harworth cyclization, and salification. The optimized route achieves an overall yield of 43.6%, with critical steps including cyclization efficiency and reduction conditions. Researchers should monitor reaction temperatures and catalyst selection (e.g., for acylation) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for quality control. Structural confirmation requires nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight verification. Impurity standards (e.g., enantiomers, chlorinated derivatives) should be cross-referenced using pharmacopeial guidelines .

Q. What are the critical safety protocols for handling this compound?

Store the compound desiccated at 2–8°C to prevent hydrolysis. Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to potential respiratory irritation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does this compound modulate ion channels, and what experimental approaches validate its mechanism?

The compound (as NS8593) acts as a negative gating modulator of small-conductance Ca²⁺-activated K⁺ channels (KCa2.1–2.3). Chimeric channel studies and site-directed mutagenesis identified pore-loop residues (Ser507 and Ala532 in KCa2.3) as critical for binding. Electrophysiological assays (patch-clamp) and calcium sensitivity tests are essential for evaluating gating modulation .

Q. How can researchers resolve contradictions in analytical data for enantiomeric impurities?

Impurity profiling using chiral HPLC or capillary electrophoresis distinguishes enantiomers (e.g., (1S,4S)- vs. (1RS,4RS)-configurations). Reference standards for impurities like N-methyl-4-phenyl derivatives must be synthesized and validated against EP/Pharm. guidelines. Discrepancies in retention times or spectral data require re-evaluation of mobile-phase composition .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological assays?

Prepare fresh solutions in deoxygenated buffers (pH 6–7) to prevent oxidation. For long-term stability, lyophilize with cryoprotectants (e.g., trehalose) and store under inert gas. Degradation products, such as hydrolyzed naphthylamine, can be quantified via LC-MS .

Q. How do structural modifications of the naphthylamine core affect biological activity?

Introduce substituents (e.g., hydroxyl, halogen) at the 4-position to study structure-activity relationships (SAR). Radioligand binding assays and molecular docking simulations predict interactions with targets like monoamine oxidases or ion channels. For example, 4-chloro derivatives show altered binding affinity in mutagenesis models .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.